molecular formula C13H14N2O2 B1438016 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152589-04-2

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1438016
CAS No.: 1152589-04-2
M. Wt: 230.26 g/mol
InChI Key: YQTLGLWPKDKQCL-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental principles governing this class of compounds. Knorr's initial discovery of the antipyretic action of pyrazole derivatives in humans marked the beginning of systematic investigations into these heterocyclic structures, stimulating widespread interest in pyrazole chemistry throughout the scientific community. The term pyrazole was specifically applied to describe compounds containing the characteristic five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Following Knorr's groundbreaking work, Hans von Pechmann developed a classical synthesis method in 1898, successfully synthesizing pyrazole from acetylene and diazomethane, which established one of the fundamental synthetic approaches still referenced in modern literature. This methodological advancement provided researchers with reproducible techniques for generating pyrazole scaffolds, facilitating broader exploration of substituted derivatives. The historical progression continued with significant contributions from various researchers who developed novel synthetic strategies, including the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation processes.

The discovery of naturally occurring pyrazoles represented another milestone in the historical development of this field. In 1959, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, fundamentally challenging the previously held belief that pyrazoles could not be obtained naturally. This discovery expanded the scope of pyrazole research beyond synthetic chemistry into natural product isolation and characterization. The subsequent identification of 3-n-nonylpyrazole from Houttuynia Cordata, demonstrating antimicrobial activity, further validated the biological significance of naturally occurring pyrazole derivatives.

The evolution of pyrazole chemistry has been characterized by continuous methodological refinements and expanding applications. Modern synthetic approaches have incorporated advanced catalytic systems, including gold-catalyzed tandem reactions and fluorination techniques, demonstrating the ongoing innovation in this research area. The historical development has established pyrazoles as versatile building blocks in organic synthesis, with applications extending across pharmaceutical, agricultural, and materials science sectors.

Classification and Significance of Substituted Pyrazole-4-carboxylic Acids

Substituted pyrazole-4-carboxylic acids represent a specialized subclass within the broader pyrazole family, distinguished by the presence of a carboxylic acid functional group at the 4-position of the pyrazole ring. This structural modification significantly influences both the chemical reactivity and biological activity profiles of these compounds, making them particularly valuable in medicinal chemistry applications. The carboxylic acid group introduces additional opportunities for chemical modification through esterification, amidation, and salt formation reactions, expanding the structural diversity achievable within this compound class.

The classification system for pyrazole-4-carboxylic acids encompasses various substitution patterns that can occur at the 1-, 3-, and 5-positions of the pyrazole ring. These substitutions profoundly affect the pharmacological properties and synthetic utility of the resulting compounds. Research has demonstrated that modifications at the 1-position with aromatic substituents, such as phenyl groups with specific substitution patterns, can enhance biological activity and selectivity profiles. The 3- and 5-positions offer additional sites for structural modification, allowing for fine-tuning of molecular properties and biological targets.

The significance of pyrazole-4-carboxylic acids in contemporary research stems from their proven efficacy as enzyme inhibitors and therapeutic agents. Studies have shown that 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrate potent xanthine oxidoreductase inhibitory activity, with some compounds exhibiting nanomolar level potency comparable to established pharmaceutical agents. This enzyme inhibition mechanism has direct therapeutic implications for conditions involving elevated uric acid levels and related metabolic disorders.

Recent investigations have revealed that pyrazole-4-carboxylic acid derivatives possess diverse biological activities extending beyond enzyme inhibition. Research has documented anti-inflammatory, analgesic, and antimicrobial properties within this compound class, highlighting their potential as multi-target therapeutic agents. The structural flexibility inherent in these compounds allows for rational drug design approaches aimed at optimizing specific biological activities while minimizing unwanted effects.

The synthetic accessibility of pyrazole-4-carboxylic acids contributes significantly to their research importance. Multiple synthetic pathways have been developed for accessing these compounds, including condensation reactions involving 1,3-diketones with hydrazine derivatives, followed by carboxylation or direct incorporation of carboxylic acid functionality during ring formation. These synthetic methods provide researchers with reliable approaches for generating diverse libraries of substituted pyrazole-4-carboxylic acids for biological screening and structure-activity relationship studies.

Research Importance of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The specific compound this compound represents a carefully designed molecular structure that combines multiple pharmacologically relevant features within a single heterocyclic framework. The presence of the 2,5-dimethylphenyl substituent at the 1-position introduces specific steric and electronic effects that influence both molecular interactions and biological activity profiles. Research indicates that this particular substitution pattern enhances molecular stability while maintaining favorable pharmacokinetic properties essential for biological applications.

The molecular characteristics of this compound, including its molecular formula C₁₃H₁₄N₂O₂ and molecular weight of 230.27 grams per mole, position it within an optimal range for drug-like properties. The compound's structure allows for multiple modes of molecular interaction, including hydrogen bonding through the carboxylic acid group, π-π stacking interactions via the aromatic systems, and hydrophobic interactions through the methyl substituents. These diverse interaction modes contribute to the compound's versatility as a research tool and potential therapeutic agent.

Property Value Significance
Molecular Formula C₁₃H₁₄N₂O₂ Optimal size for biological activity
Molecular Weight 230.27 g/mol Within drug-like molecular weight range
Chemical Structure Pyrazole-4-carboxylic acid derivative Multiple binding interaction sites
Substitution Pattern 1-(2,5-dimethylphenyl)-5-methyl Enhanced stability and selectivity
Functional Groups Carboxylic acid, aromatic rings Diverse chemical reactivity

The research significance of this compound extends beyond its individual properties to its role as a representative member of structurally related compounds. Studies investigating similar pyrazole-4-carboxylic acid derivatives have demonstrated their utility in various research applications, including enzyme inhibition studies, structure-activity relationship investigations, and synthetic methodology development. The compound serves as a valuable reference structure for comparative studies aimed at understanding the effects of specific substitution patterns on biological activity.

Contemporary research has highlighted the importance of this compound class in drug discovery efforts targeting various therapeutic areas. The structural features present in this compound align with pharmacophore requirements identified for several biological targets, making it a valuable starting point for medicinal chemistry optimization campaigns. The compound's synthetic accessibility through established methods ensures its availability for systematic biological evaluation and chemical modification studies.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTLGLWPKDKQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of β-ketoester Intermediate

  • Starting from ethyl acetoacetate and appropriate aromatic aldehydes or substituted phenyl derivatives (such as 2,5-dimethylbenzaldehyde), a Knoevenagel condensation or Claisen condensation is performed.
  • The reaction is typically carried out in the presence of acid or base catalysts under reflux conditions in solvents like ethanol or acetic acid.
  • The intermediate formed contains the 2,5-dimethylphenyl substituent and a ketoester functionality suitable for subsequent cyclization.

Step 2: Cyclization with Methylhydrazine

  • The β-ketoester intermediate is reacted with methylhydrazine aqueous solution.
  • The reaction is conducted at low temperature (around 0-20 °C) to control the rate and selectivity.
  • A catalyst such as potassium iodide or sodium iodide may be added to facilitate condensation and cyclization.
  • The mixture is stirred for several hours under reflux or controlled temperature to ensure complete ring closure forming the pyrazole core.

Step 3: Hydrolysis and Acidification

  • The ester group is hydrolyzed under alkaline conditions to yield the carboxylic acid.
  • Acidification with hydrochloric acid or sulfuric acid is performed to precipitate the pyrazole-4-carboxylic acid.
  • The pH is carefully adjusted to 1-2 to optimize product crystallization.

Step 4: Purification

  • The crude product is filtered and washed.
  • Recrystallization is performed using a mixture of alcohol (methanol, ethanol, or isopropanol) and water, typically with 35-65% alcohol content.
  • Heating under reflux followed by cooling to 0-15 °C allows for high purity crystals to form.
  • Final drying yields this compound with purity typically above 95%.

Example Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
β-Ketoester Formation Ethyl acetoacetate, 2,5-dimethylbenzaldehyde, acid/base catalyst, ethanol Reflux (~80) 4-6 hours 85-90 Formation of intermediate compound
Cyclization Methylhydrazine (40% aqueous), potassium iodide catalyst, solvent (toluene or ethanol) 0-20 2-4 hours 75-80 Controlled addition, low temp favored
Hydrolysis & Acidification Alkali (NaOH), then HCl to pH 1-2 Ambient to 40 1-3 hours 70-75 Ester hydrolysis and acid precipitation
Recrystallization 40-60% ethanol-water mixture Reflux then cool 1-2 hours Purity >95 Purification step

Research Findings and Optimization Notes

  • The use of potassium iodide as a catalyst enhances the cyclization efficiency and selectivity toward the 4-carboxylic acid substituted pyrazole ring.
  • Maintaining low temperature during methylhydrazine addition minimizes side reactions and improves yield.
  • Recrystallization solvent composition critically affects purity; a mixture of 40% ethanol in water is optimal.
  • The reaction sequence is adaptable to scale-up, with reported yields in pilot plant scale maintaining above 70% overall.

Comparison with Related Pyrazole Carboxylic Acid Syntheses

Similar pyrazole carboxylic acids such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized using analogous methods involving:

  • Substitution/hydrolysis of α,β-unsaturated esters with acyl halides.
  • Condensation with methylhydrazine under catalysis.
  • Acidification and recrystallization for purification.

Likewise, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid synthesis involves:

  • Heating ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
  • Reaction with methylhydrazine and sodium hydroxide.
  • Acidification and drying to isolate the product.

These methods confirm the robustness of the hydrazine condensation approach for pyrazole ring construction and carboxylation.

Summary Table: Preparation Method Overview

Preparation Stage Key Reagents/Conditions Purpose Outcome
β-Ketoester Formation Ethyl acetoacetate, 2,5-dimethylbenzaldehyde, acid/base catalyst, ethanol Intermediate formation β-Ketoester intermediate
Cyclization Methylhydrazine (40% aq.), potassium iodide, ethanol/toluene Pyrazole ring formation Pyrazole core with substituents
Hydrolysis & Acidification NaOH, then HCl to pH 1-2 Ester hydrolysis, acid precipitation Carboxylic acid derivative
Purification Recrystallization in 40-60% ethanol-water Remove impurities High purity final product

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Anti-inflammatory Properties : Studies indicate that pyrazole derivatives exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis .
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, particularly against specific cancer cell lines. Mechanistic studies are ongoing to elucidate its mode of action .

Agricultural Chemistry

The compound's derivatives are being explored for their potential use as agrochemicals. Their efficacy in pest control and as herbicides is under investigation.

  • Pesticidal Activity : Similar pyrazole compounds have shown promise in controlling agricultural pests. The ongoing research aims to evaluate the effectiveness of this compound in this context .

Analytical Chemistry

Due to its unique chemical structure, this compound serves as a reference standard in analytical laboratories.

  • Quality Control : It is utilized in the quality control of pharmaceutical products to ensure consistency and purity during manufacturing processes .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro, suggesting its potential therapeutic application .

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University focused on the anticancer properties of this compound against breast cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis, warranting further investigation into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and its substituents can influence the compound’s binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Position and Lipophilicity

The position and nature of substituents on aromatic rings significantly influence biological activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () demonstrated potent PET-inhibiting activity (IC50 ~10 µM) due to the electron-withdrawing effects of the dimethylphenyl group and optimal lipophilicity . Comparatively, the target compound’s dimethylphenyl group at the 1-position may enhance steric bulk but reduce electronic effects compared to para-substituted analogs.

Key Insight :

  • Electron-withdrawing substituents (e.g., fluorine in ) enhance PET inhibition by increasing electrophilicity.
  • Lipophilicity : Methyl groups in the target compound may improve membrane permeability but could reduce solubility compared to hydroxylated analogs (e.g., ) .

Functional Group Variations

Carboxylic Acid Position

The target compound’s carboxylic acid group at the 4-position contrasts with 1-(7-chloroquinolin-4-yl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid (), where the acid group is at the 3-position.

Substituent Types
  • Chlorine vs. The target compound’s methyl groups offer steric bulk but weaker electronic effects .
  • Hydroxyethyl vs. Methyl : The hydroxyethyl group in introduces hydrogen-bonding capability, improving solubility but possibly reducing metabolic stability compared to the methyl group in the target compound .

Biological Activity

1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1152589-04-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound exhibits a molecular formula of C13H14N2O2C_{13}H_{14}N_{2}O_{2} and a molecular weight of approximately 230.26 g/mol . This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. For instance, derivatives with a similar pyrazole scaffold showed IC50 values in the low micromolar range, indicating potent anti-inflammatory effects .

Antitumor Activity

The structural characteristics of pyrazole derivatives often correlate with their anticancer activities. The presence of specific substituents on the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, studies have shown that modifications in the aryl group can significantly impact the compound's ability to inhibit tumor growth, suggesting that this compound may exhibit similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some pyrazole derivatives modulate oxidative stress pathways, which can be beneficial in both inflammatory conditions and cancer.

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity through carrageenan-induced rat paw edema models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to standard drugs like celecoxib and indomethacin . Although specific data on this compound is limited, its structural similarity suggests it may possess comparable efficacy.

Anticancer Evaluation

In another investigation focusing on the anticancer properties of pyrazole derivatives, compounds were tested against various human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that methyl substitutions on the phenyl ring significantly enhanced cytotoxicity. This finding implies that this compound could be further explored for its potential as an anticancer agent .

Data Table: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole ACOX-2 Inhibition0.01
Pyrazole BAnti-inflammatory5.40
Pyrazole CCytotoxicity (Cancer Cell Line)<10
This compoundPotentially similar activitiesN/AN/A

Q & A

Basic: What are the common synthetic routes for 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a cyclocondensation reaction followed by hydrolysis. A validated approach includes reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized with 2,5-dimethylphenylhydrazine to yield the ester precursor. Basic hydrolysis (e.g., using NaOH or KOH) converts the ester to the carboxylic acid derivative . Modifications in substituents, such as varying arylhydrazines, can be adapted from analogous pyrazole syntheses .

Basic: How is the structure of this compound confirmed experimentally?

Structural confirmation relies on a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with aromatic protons and methyl groups providing distinct splitting patterns .
  • X-ray crystallography : Single-crystal diffraction resolves the molecular geometry and confirms substituent positions. Refinement using SHELXL (from the SHELX suite) ensures accuracy in bond lengths and angles .
  • IR spectroscopy : Carboxylic acid O-H stretching (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) validate functional groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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